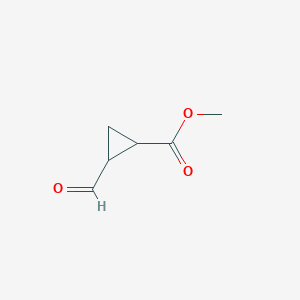

Methyl 2-formylcyclopropane-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

methyl 2-formylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3 |

InChI Key |

YPCWFMYMKSRCAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Formylcyclopropane 1 Carboxylate

Chemo- and Regioselective Synthetic Routes

The controlled introduction of formyl and methyl carboxylate groups at the 1- and 2-positions of a cyclopropane (B1198618) ring demands synthetic methods that exhibit high levels of chemo- and regioselectivity. This section delves into various approaches aimed at achieving this specific substitution pattern.

Titanium-Claisen Condensation Approaches and Mechanistic Refinements

The Titanium-Claisen condensation has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. While this method has been successfully employed in the synthesis of the constitutional isomer, methyl 1-formylcyclopropanecarboxylate, its application to the regioselective synthesis of the 2-formyl isomer is more complex. acs.orgrsc.org

The established synthesis of the 1-formyl isomer involves the α-formylation of methyl 4-chlorobutanoate, followed by an intramolecular cyclization. acs.org The reaction proceeds through a titanium enolate, which is crucial for achieving the desired transformation without side reactions often encountered with strong bases. rsc.org The mechanism involves the coordination of the ester to titanium tetrachloride (TiCl4), followed by deprotonation with a base like triethylamine (B128534) to form the reactive enolate. This enolate then undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.

For the synthesis of methyl 2-formylcyclopropane-1-carboxylate, a different strategy would be required. One hypothetical approach could involve the cyclopropanation of an α,β-unsaturated aldehyde, such as acrolein, with a reagent that delivers the methyl carboxylate group. However, controlling the regioselectivity in such a reaction to favor the desired 2-formyl isomer over the thermodynamically more stable conjugated enolate that would lead to a different product is a significant challenge. Mechanistic refinements of the Titanium-Claisen condensation would be necessary to direct the formylation to the desired position, potentially through the use of substrates with pre-installed directing groups or by modifying the titanium catalyst to influence the regiochemical outcome of the enolate formation and subsequent reactions.

Alternative Cyclopropanation Strategies for Formaldehyde (B43269) Equivalents

Given the challenges in direct formylation at the 2-position, alternative cyclopropanation strategies using formaldehyde equivalents are a viable approach. These methods typically involve the reaction of an alkene with a carbene or carbenoid species. To obtain this compound, one could envision the cyclopropanation of methyl acrylate (B77674) with a carbene equivalent bearing a protected formyl group.

Various reagents can serve as sources for the formylcarbene equivalent. One potential route is the use of diazoacetaldehyde (B14715068) or its protected derivatives in a metal-catalyzed cyclopropanation reaction. The choice of catalyst, often based on rhodium, copper, or cobalt, is critical for controlling the efficiency and stereoselectivity of the carbene transfer. nih.gov

Another strategy involves the Simmons-Smith reaction, which typically uses a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org To introduce the formyl group, a modified reagent would be necessary. The regioselectivity of these reactions is often governed by the electronic and steric properties of the alkene substrate. In the case of methyl acrylate, the electron-withdrawing nature of the ester group would influence the approach of the carbene, and careful optimization of reaction conditions would be needed to achieve the desired 2-formyl regiochemistry.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of functionalized molecules. rsc.orgnih.gov A hypothetical MCR for the synthesis of this compound could involve the in-situ generation of a reactive intermediate that undergoes a cascade of reactions to form the desired cyclopropane ring.

For instance, a reaction could be designed involving an α,β-unsaturated aldehyde, a source of the methyl carboxylate group, and a reagent that facilitates the cyclopropanation. One possibility is a Michael-initiated ring closure (MIRC) reaction. This would involve the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. While powerful, directing such a sequence to produce the specific 1,2-disubstitution pattern of this compound with high regioselectivity would be a formidable synthetic challenge. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters in this compound necessitates the development of stereoselective synthetic methods to access its various stereoisomers in an enantiomerically pure form.

Chiral Catalyst Development for Asymmetric Cyclopropanation

The use of chiral catalysts is a cornerstone of asymmetric synthesis. In the context of cyclopropanation, chiral transition metal complexes, particularly those of rhodium, copper, and cobalt, have been extensively studied. nih.govdicp.ac.cnnih.gov These catalysts can induce high levels of enantioselectivity in the reaction of diazo compounds with alkenes.

For the synthesis of enantiomerically enriched this compound, a key strategy would be the asymmetric cyclopropanation of an appropriate alkene with a carbene precursor. For example, the reaction of acrolein with methyl diazoacetate in the presence of a chiral catalyst could, in principle, yield the desired product. The development of catalysts specifically tailored for this transformation would be crucial. Recent advancements in metalloradical catalysis using cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have shown great promise in the asymmetric cyclopropanation of alkenes with α-formyldiazoacetates, leading to 1,1-disubstituted cyclopropanes with high diastereo- and enantioselectivity. rsc.org Adapting such catalytic systems to achieve the 1,2-disubstitution pattern of the target molecule represents a promising avenue for future research.

The table below summarizes representative chiral catalysts and their performance in asymmetric cyclopropanation reactions of various olefins, highlighting the potential for achieving high stereocontrol.

| Catalyst System | Olefin Substrate | Diazo Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Chiral Rhodium(II) Carboxamidates | Styrene | Ethyl diazoacetate | High trans selectivity | Up to 99% |

| Chiral Copper(I) Bis(oxazoline) | 1-Octene | Ethyl diazoacetate | Moderate | Up to 99% |

| Chiral Cobalt(II) Porphyrins | Styrene | α-Formyldiazoacetate | >99:1 | Up to 99% |

Asymmetric Induction Methodologies from Chiral Precursors

An alternative to using chiral catalysts is the use of chiral auxiliaries attached to one of the reactants. This approach, known as asymmetric induction, relies on the stereodirecting influence of the auxiliary to control the formation of new stereocenters.

A potential strategy for the asymmetric synthesis of this compound would involve the cyclopropanation of a chiral α,β-unsaturated aldehyde or a chiral acrylate derivative. For example, an α,β-unsaturated aldehyde can be reacted with a chiral auxiliary to form a chiral enamine or iminium ion, which then undergoes a diastereoselective cyclopropanation reaction. rsc.orgrsc.org Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched cyclopropane.

Another approach involves a three-step sequence of an aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol reaction. rsc.org In this methodology, a chiral auxiliary is first used to induce stereoselectivity in an aldol reaction between an aldehyde and an α,β-unsaturated aldehyde. The resulting chiral aldol adduct then directs the diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the chiral cyclopropane carboxaldehyde. This strategy has been successfully applied to the synthesis of other chiral cyclopropane derivatives and could potentially be adapted for the synthesis of this compound.

The following table lists some common chiral auxiliaries and their applications in asymmetric synthesis, which could be relevant for the synthesis of the target molecule.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans' Oxazolidinones | Aldol reactions, Michael additions | High diastereoselectivity through chelation control. |

| Oppolzer's Sultams | Conjugate additions, Cycloadditions | Rigid bicyclic structure provides excellent stereocontrol. |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(diphenylmethanol) (TADDOL) | Cyclopropanation | Forms chiral Lewis acids that catalyze enantioselective reactions. |

Control of Stereochemistry at Cyclopropane Ring Carbons

The synthesis of this compound presents a significant stereochemical challenge, as the cyclopropane ring contains two adjacent stereogenic centers at the C1 and C2 positions. The spatial arrangement of the methyl carboxylate and formyl groups determines the relative stereochemistry (cis or trans diastereomers) and the absolute stereochemistry (enantiomers). Advanced synthetic methodologies have been developed to control these outcomes with high precision, primarily through catalytic asymmetric reactions. These strategies are broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis.

The addition of carbenes or carbenoids to alkenes is a stereospecific process where the stereochemistry of the alkene is retained in the resulting cyclopropane. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of a carbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene produces a trans-substituted cyclopropane. wikipedia.org This principle is fundamental to controlling the diastereoselectivity of the cyclopropanation.

Catalytic Asymmetric Cyclopropanation

Catalytic methods are paramount for achieving high levels of both diastereoselectivity and enantioselectivity. These approaches utilize chiral catalysts to create a chiral environment around the reacting species, influencing the trajectory of the cyclopropane ring formation.

Transition-Metal Catalysis

Chiral transition-metal complexes, particularly those of rhodium, copper, and cobalt, are highly effective in catalyzing the asymmetric cyclopropanation of alkenes with diazo compounds. nih.gov In the context of synthesizing this compound, a common strategy involves the reaction of an α,β-unsaturated ester, such as methyl acrylate, with a diazo compound that can generate a formyl-substituted carbene. The stereochemical outcome is dictated by the chiral ligands coordinated to the metal center.

For example, dirhodium(II) carboxylates are powerful catalysts for these transformations. Chiral rhodium catalysts can effectively differentiate between the enantiotopic faces of the alkene and control the approach of the metallocarbene intermediate, leading to high enantioselectivity. nih.gov Similarly, cobalt(II) complexes supported by D2-symmetric chiral amidoporphyrin ligands have been successfully employed in asymmetric radical cyclopropanation, offering excellent diastereoselectivity and enantioselectivity for a broad range of alkenes. nih.gov While originally demonstrated with α-heteroaryldiazomethanes, the principles of this metalloradical catalysis are applicable to other diazo precursors. nih.gov

Interactive Data Table: Representative Transition-Metal Catalyzed Asymmetric Cyclopropanations

This table summarizes results for analogous cyclopropanation reactions, demonstrating the high levels of stereocontrol achievable with modern catalysts. The substrates and diazo compounds are representative of those used to form cyclopropanes with electron-withdrawing groups.

| Catalyst System | Alkene Substrate | Diazo Compound | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Rh₂(S-DOSP)₄ | Dihydronaphthalene | Vinyldiazoacetate | >20:1 | 93% | nih.gov |

| Chiral Ru-porphyrin | Styrene | Diazoacetonitrile | 20-50% de | 41-71% ee | nih.govrochester.edu |

| Co(II)-porphyrin | Styrene | α-aryldiazomethane | >99:1 | 99% | nih.gov |

| Rh₂(S-TPCP)₄ | Styrene | Redox-active diazoacetate | >95:5 | 98% | nih.gov |

Organocatalysis

Organocatalysis has emerged as a powerful alternative to metal-based systems. The Michael Initiated Ring Closure (MIRC) reaction is a prominent organocatalytic strategy for the enantioselective synthesis of cyclopropanes. rsc.org This process typically involves the conjugate addition of a nucleophile (such as a stabilized sulfur ylide or an enolate) to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

For the synthesis of this compound, an α,β-unsaturated aldehyde could serve as the Michael acceptor. Chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids, can activate the substrates and control the stereochemistry of both the initial Michael addition and the subsequent ring-closing cyclization. rsc.org Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. For example, chiral squaramide catalysts can activate both the nucleophile and the Michael acceptor through hydrogen bonding, leading to highly organized transition states that yield products with excellent stereoselectivity. rsc.org

Interactive Data Table: Organocatalyzed Asymmetric MIRC Reactions

This table showcases the efficacy of chiral organocatalysts in MIRC reactions for synthesizing highly functionalized and enantioenriched cyclopropanes.

| Catalyst | Nucleophile | Michael Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Cinchona Alkaloid Salt | Ammonium Ylide | α,β-Unsaturated Carbonyl | >19:1 | 98% | rsc.orgresearchgate.net |

| Cupreine Organocatalyst | 2-Bromo-N,O-dimethylacetamide | Conjugated Cyanosulfone | Single diastereomer | up to 96% | rsc.org |

| Prolinol Derivative | α-Halocarbonyl Compound | α,β-Unsaturated Aldehyde | Moderate | 99% | rsc.org |

| Chiral Squaramide | 3-Bromooxindole | 2-Arylidene-1,3-indanedione | up to 92:8 | 98% | rsc.org |

Biocatalysis

In recent years, biocatalysis using engineered enzymes has provided a novel and highly efficient route to optically active cyclopropanes. nih.gov Engineered myoglobin-based carbene transferases have been developed to catalyze the cyclopropanation of a wide array of olefins with exceptional levels of diastereo- and enantioselectivity. rochester.eduutdallas.edu These biocatalysts have been successfully used for the synthesis of nitrile- and phosphonyl-substituted cyclopropanes, achieving up to 99.9% diastereomeric and enantiomeric excess. nih.govutdallas.edu This chemobiocatalytic strategy offers a green and highly selective method that could be adapted for the synthesis of this compound, providing access to specific stereoisomers with near-perfect control. rochester.edu

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Formylcyclopropane 1 Carboxylate

Nucleophilic Addition Reactions at the Formyl Moiety

The formyl group in methyl 2-formylcyclopropane-1-carboxylate is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the aldehyde carbon, making it susceptible to a variety of nucleophiles.

Stereochemical Outcomes of Nucleophilic Additions

The facial selectivity of nucleophilic attack on the formyl group is influenced by the stereochemistry of the cyclopropane (B1198618) ring. The rigid three-membered ring creates a distinct steric environment, often leading to diastereoselective transformations.

The addition of organometallic reagents, such as Grignard reagents, to cyclopropyl (B3062369) aldehydes can proceed with high diastereoselectivity. For instance, the addition of various Grignard reagents to α-epoxy N-sulfonyl hydrazones, a related system with steric constraints, has been shown to yield products with excellent syn:anti selectivity, often exceeding 25:1. researchgate.net While specific studies on this compound are not prevalent, analogous reactions with similar cyclopropane aldehydes demonstrate that the stereochemical outcome is highly dependent on the nature of the nucleophile and the substituents on the cyclopropane ring. nih.govnih.gov

Table 1: Diastereoselective Addition of Nucleophiles to Aldehydes

| Nucleophile | Substrate | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| Allylmagnesium chloride | Methyl ketone 5 | 7 | - | nih.gov |

| Methylmagnesium chloride | Allyl ketone 6 | 7 | - | nih.gov |

| Cyclopropyl magnesium bromide | α-epoxy N-sulfonyl hydrazone | syn-adduct | >25:1 | researchgate.net |

| t-BuMgBr | α-epoxy N-sulfonyl hydrazone | syn-adduct | 3:1 | researchgate.net |

Ligand-Accelerated Transformations

The reactivity and selectivity of nucleophilic additions to the formyl group can be enhanced through the use of ligands and organocatalysts. Chiral ligands can induce enantioselectivity in these reactions, providing access to optically active products.

Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for the activation of cyclopropanecarbaldehydes. rsc.org For example, the reaction of 2-aryl-substituted cyclopropanecarbaldehydes with nucleophiles can be catalyzed by proline derivatives, proceeding through an iminium ion intermediate. This activation strategy can lead to ring-opening reactions, demonstrating the influence of catalysts on the reaction pathway. rsc.org Although specific examples with this compound are limited, the principles of organocatalysis are applicable to this system for achieving asymmetric transformations. nih.gov

Condensation Reactions Involving the Formyl Group

The formyl group readily participates in condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Condensations for Complex Scaffolds

Classic carbon-carbon bond-forming reactions such as the Knoevenagel and Wittig reactions are highly effective with the formyl group of this compound.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. The reaction of various aldehydes with malononitrile, for example, proceeds efficiently to yield benzylidenemalononitrile (B1330407) derivatives. nih.govresearchgate.netresearchgate.netnih.gov This reaction provides a straightforward method for introducing a dicyanovinyl group.

The Wittig reaction provides a versatile method for converting the formyl group into an alkene. organic-chemistry.orgnih.gov Reaction with a phosphorus ylide allows for the introduction of a wide range of substituents with control over the double bond geometry. This is particularly useful for the synthesis of vinylcyclopropane (B126155) derivatives, which are valuable intermediates in cycloaddition reactions. pku.edu.cn

Table 2: C-C Bond Forming Condensations with Aldehydes

| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Knoevenagel | Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | α,β-unsaturated ketone | nih.gov |

| Knoevenagel | 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O/MeOH | Benzylidenemalononitrile | nih.gov |

| Wittig | Various | Phosphorus ylides | Base | Alkene | organic-chemistry.org |

Heterocyclic Ring Formation Strategies

The formyl group is a key functional handle for the construction of heterocyclic rings. Condensation with dinucleophiles is a common strategy for synthesizing various heterocyclic systems.

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea. bu.edu.egorganic-chemistry.orgresearchgate.net The formyl group of this compound, after conversion to a β-dicarbonyl equivalent via a Knoevenagel-type condensation, can serve as a precursor for pyrimidine (B1678525) synthesis.

Pyridines can also be synthesized from aldehydes. organic-chemistry.orgresearchgate.netgoogle.com For example, the coupling of 6-formyl-2-carboxylic acid with various amines and phenols leads to pyridine (B92270) derivatives. nih.gov While this involves a pre-functionalized pyridine, other methods involve the condensation of aldehydes with enamines or other suitable precursors to construct the pyridine ring.

Ester Group Transformations

The methyl ester group of the title compound can undergo a variety of transformations, including hydrolysis, transesterification, reduction, and amidation, providing further avenues for molecular diversification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. google.comorganic-chemistry.org This transformation is often a necessary step for subsequent reactions or for introducing the carboxylic acid functionality into a target molecule.

Transesterification allows for the conversion of the methyl ester to other esters by reaction with an alcohol in the presence of an acid or base catalyst. researchgate.netmasterorganicchemistry.comnih.govmdpi.comresearchgate.net This is a useful method for modifying the properties of the molecule or for introducing a different protecting group.

Reduction of the ester to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). echemi.commasterorganicchemistry.comreddit.comyoutube.comlibretexts.org This provides access to the corresponding hydroxymethylcyclopropane derivative, a valuable synthetic intermediate.

Amidation of the methyl ester can be achieved by reaction with an amine. organic-chemistry.orgnih.govresearchgate.netmdpi.comresearchgate.net This reaction can be carried out directly, often requiring heat or catalysis, or via activation of the corresponding carboxylic acid.

Table 3: Transformations of the Ester Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid | google.comorganic-chemistry.org |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (COOR') | masterorganicchemistry.comnih.gov |

| Reduction | LiAlH₄ | Primary alcohol | masterorganicchemistry.comlibretexts.org |

| Amidation | R'R''NH | Amide (CONR'R'') | organic-chemistry.orgmdpi.com |

Transesterification Processes for Ester Diversification

The methyl ester group in this compound can be converted to other esters through transesterification. This process involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comekb.eg The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. Elimination of a methoxide (B1231860) ion results in the formation of the new ester. masterorganicchemistry.com

Table 1: General Conditions for Transesterification

| Catalyst Type | Catalyst Examples | Typical Reaction Conditions |

| Acid | H₂SO₄, HCl, TsOH | Excess alcohol (as solvent), heat |

| Base | NaOR, KOR, NaH | Excess alcohol, typically at room temperature or with gentle heating |

This table represents general conditions for transesterification and not specific data for this compound.

Selective Reduction and Oxidation of the Ester Moiety

The ester functionality in this compound can undergo selective reduction or oxidation, provided that the more reactive aldehyde group is either protected or that reagents with high chemoselectivity are employed.

Selective Reduction:

The reduction of the ester to a primary alcohol (methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate) requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. quora.comlibretexts.org However, LiAlH₄ will also readily reduce the aldehyde. Therefore, to achieve selective reduction of the ester, the aldehyde group would first need to be protected, for example, as an acetal.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions, while it readily reduces aldehydes. quora.comlibretexts.org This chemoselectivity allows for the selective reduction of the formyl group in the presence of the methyl ester. To reduce the ester with NaBH₄, more forcing conditions or the use of additives like CaCl₂ or LiCl may be necessary. reddit.com

Selective Oxidation (Hydrolysis):

The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-formylcyclopropane-1-carboxylic acid) under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. libretexts.org

Care must be taken during hydrolysis to avoid potential side reactions involving the aldehyde or the cyclopropane ring, especially under harsh conditions.

Cyclopropane Ring Reactivity and Transformations

The three-membered ring of this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. mdpi.com The presence of both an electron-withdrawing formyl group and an electron-withdrawing carboxylate group (donor-acceptor cyclopropane) can influence the regioselectivity of these reactions.

Selective Functionalization of the Cyclopropane Ring

Direct and selective functionalization of the C-H bonds of the cyclopropane ring without ring-opening is a challenging transformation. The reactivity of the existing formyl and ester groups would likely need to be masked or controlled to achieve such selectivity. Nucleophilic addition to the cyclopropane ring is a more common mode of functionalization, which typically results in ring-opening. rsc.org

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies, particularly those involving computational chemistry, are crucial for understanding the reactivity and selectivity of the transformations of this compound.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis through computational methods like Density Functional Theory (DFT) can provide valuable insights into the mechanisms of reactions involving this molecule. For instance, in ring-opening reactions, the calculation of transition state energies can help to predict the regioselectivity and stereoselectivity of the process.

The mechanism of electrophilic addition to cyclopropanes can proceed through different pathways, including the formation of a corner-protonated or edge-protonated intermediate, or a classical carbocation. dalalinstitute.com DFT calculations can help to determine the relative stabilities of these intermediates and the corresponding transition states, thereby elucidating the most likely reaction pathway.

For nucleophilic ring-opening reactions of donor-acceptor cyclopropanes, computational studies can model the role of the Lewis acid catalyst in activating the ring and the subsequent attack of the nucleophile.

While specific transition state analyses for reactions of this compound are not widely available, the principles from studies on similar substituted cyclopropanes can be applied to understand its reactivity.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of the rate-determining step of a chemical reaction. core.ac.uk By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen), chemists can measure the effect of this substitution on the reaction rate. A significant change in the rate indicates that the bond to the isotopically labeled atom is being formed or broken in the slowest step of the reaction mechanism. khanacademy.orglibretexts.org

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. core.ac.uk The magnitude of the primary KIE (kH/kD) is typically greater than 1, indicating that the reaction is slower with the heavier isotope. This is because the heavier isotope has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage. core.ac.uk Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization or the steric environment of the isotopically labeled atom in the transition state.

In the context of this compound, KIE studies could be designed to investigate reactions involving either the formyl group or the cyclopropane ring. For instance, in a reaction involving the cleavage of the C-H bond of the aldehyde, a primary KIE would be expected if this step is rate-determining.

Hypothetical Case Study: A Cannizzaro-type Reaction

To illustrate the application of KIE studies, let us consider a hypothetical disproportionation reaction of this compound under basic conditions, analogous to a Cannizzaro reaction. In such a reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. A key step in the proposed mechanism is the transfer of a hydride ion from the tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon.

To determine if the C-H bond cleavage is the rate-determining step, a KIE study could be performed by comparing the reaction rates of the unlabeled compound and its deuterated analog, where the formyl hydrogen is replaced by deuterium (methyl 2-(deuterioformyl)cyclopropane-1-carboxylate).

Illustrative Data for the Hypothetical Reaction

The following table presents hypothetical rate constants for the reaction of the protio and deuterio-labeled this compound.

| Compound | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| This compound | 3.2 x 10⁻⁴ |

| Methyl 2-(deuterioformyl)cyclopropane-1-carboxylate | 5.1 x 10⁻⁵ |

From this hypothetical data, the kinetic isotope effect can be calculated:

kH / kD = (3.2 x 10⁻⁴ M⁻¹s⁻¹) / (5.1 x 10⁻⁵ M⁻¹s⁻¹) = 6.3

A kH/kD value of 6.3 is a significant primary kinetic isotope effect, which would strongly suggest that the cleavage of the formyl C-H(D) bond is the rate-determining step in this hypothetical reaction mechanism. This would support a mechanism where the hydride transfer is the slowest step.

Further Mechanistic Insights

Further KIE studies could be designed to probe other aspects of the reaction mechanism. For example, secondary KIEs could be measured by isotopic labeling of the α-carbon of the cyclopropane ring to understand changes in its hybridization during the reaction.

Derivatization and Analog Development Based on Methyl 2 Formylcyclopropane 1 Carboxylate

Synthesis of Substituted Cyclopropane (B1198618) Carboxylates

The formyl group of Methyl 2-formylcyclopropane-1-carboxylate is the primary site for elaboration to generate more complex substituted cyclopropane carboxylates. Olefination reactions, such as the Wittig reaction, are commonly employed to convert the aldehyde into a variety of alkene-containing side chains. wikipedia.orglibretexts.org This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-based substituent, thereby forming a new carbon-carbon double bond. libretexts.org

The nature of the substituent on the ylide can be varied extensively, allowing for the introduction of alkyl, aryl, and other functionalized moieties. This versatility makes the Wittig reaction a powerful tool for creating libraries of cyclopropane derivatives with modified side chains. masterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Substituted Cyclopropane Carboxylates via Wittig Reaction

| Starting Aldehyde | Wittig Reagent | Resulting Substituted Cyclopropane Carboxylate |

|---|---|---|

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 2-vinylcyclopropane-1-carboxylate |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Methyl 2-(prop-1-en-1-yl)cyclopropane-1-carboxylate |

| This compound | Benzylidenetriphenylphosphorane (Ph₃P=CHC₆H₅) | Methyl 2-styrylcyclopropane-1-carboxylate |

| This compound | (Carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 2-(2-methoxycarbonylvinyl)cyclopropane-1-carboxylate |

This table illustrates hypothetical derivatizations based on the established reactivity of aldehydes in the Wittig reaction.

Preparation of Functionalized Cyclopropane Aldehydes and Carboxylic Acids

Beyond olefination, the functional groups of this compound can be interconverted to produce other valuable cyclopropane derivatives. The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, while the methyl ester can be hydrolyzed to its corresponding carboxylic acid. These transformations yield a new set of functionalized cyclopropanes that serve as different starting points for further synthesis.

Oxidation: The formyl group can be selectively oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent, yielding cyclopropane-1,2-dicarboxylic acid 2-methyl ester.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165), affording Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate. This transformation preserves the ester functionality.

Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield 2-formylcyclopropane-1-carboxylic acid.

These fundamental transformations significantly expand the synthetic utility of the parent compound, providing access to cyclopropane derivatives with alcohol, di-acid, and acid-aldehyde functionalities.

Table 2: Functional Group Interconversions

| Starting Compound | Reagent/Condition | Product |

|---|---|---|

| This compound | Oxidation (e.g., KMnO₄) | Cyclopropane-1,2-dicarboxylic acid 2-methyl ester |

| This compound | Reduction (e.g., NaBH₄) | Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |

| This compound | Hydrolysis (e.g., NaOH, then H₃O⁺) | 2-Formylcyclopropane-1-carboxylic acid |

This table summarizes key transformations to produce other functionalized cyclopropane derivatives.

Novel Heterocyclic Derivatives Incorporating the Cyclopropane Moiety

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds where the cyclopropane ring is a key substituent. The construction of heterocyclic rings from activated cyclopropanes is a well-established strategy in organic synthesis. nih.govresearchgate.net By reacting the aldehyde with dinucleophiles, various five- or six-membered heterocyclic rings can be readily assembled.

For instance, condensation of the aldehyde with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reaction with amidines can produce pyrimidine (B1678525) derivatives. In these syntheses, the cyclopropane moiety remains intact and is directly attached to the newly formed heterocyclic core, potentially influencing the final molecule's conformation and biological activity. While the broader strategy of forming heterocycles from cyclopropane derivatives is known, specific applications utilizing this compound as the starting material are an area of ongoing research interest. nih.gov

Table 3: Potential Heterocyclic Derivatives from Condensation Reactions

| Reagent | Resulting Heterocyclic System |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole |

| Phenylhydrazine (PhNHNH₂) | N-Phenylpyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Guanidine | Aminopyrimidine |

This table presents plausible heterocyclic syntheses based on established reactions of aldehydes with dinucleophiles.

Stereochemical Relationships in Derived Analogues and Transformations

The stereochemistry of this compound, which can exist as cis and trans diastereomers, is a critical factor in the development of its analogues. The spatial relationship between the formyl and carboxylate groups influences the molecule's reactivity and the stereochemical outcome of its transformations.

Reactions that modify the formyl or ester groups without breaking the bonds of the cyclopropane ring—such as oxidation, reduction, or hydrolysis—will typically proceed with retention of the original ring stereochemistry. For example, the reduction of trans-Methyl 2-formylcyclopropane-1-carboxylate will yield the corresponding trans-alcohol.

In contrast, reactions that create new stereocenters or geometric isomers, such as the Wittig reaction, introduce additional stereochemical complexity. The geometry of the newly formed double bond (E or Z) is dependent on the nature of the phosphonium ylide used. Stabilized ylides generally favor the formation of the E-alkene, whereas non-stabilized ylides predominantly yield the Z-alkene. organic-chemistry.org The combination of the pre-existing cis or trans configuration of the cyclopropane ring and the newly formed E/Z geometry of the alkene side chain can lead to a variety of distinct diastereomers, each with unique three-dimensional structures. ontosight.aiontosight.ai Controlling this stereochemistry is paramount when designing biologically active molecules or materials with specific properties.

Theoretical and Computational Chemistry Approaches to Methyl 2 Formylcyclopropane 1 Carboxylate

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of molecules. researchgate.netscirp.org For Methyl 2-formylcyclopropane-1-carboxylate, these calculations can reveal the intrinsic electronic properties that govern its reactivity and the selectivity of its transformations.

The reactivity of this compound is dictated by the distribution of electrons within the molecule. Methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are used to identify reactive sites. researchgate.net

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is typically localized on the oxygen atoms of the carbonyl groups, while the LUMO is centered on the carbon atoms of these same groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.netscirp.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, such as the carbonyl carbons and the protons alpha to the carbonyls.

Table 1: Hypothetical Electronic Properties of trans-Methyl 2-formylcyclopropane-1-carboxylate Calculated via DFT Calculations performed at the B3LYP/6-31G(d) level of theory.

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to nucleophilicity. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

| MEP Minimum | -0.045 a.u. | Located on the formyl oxygen, indicating the most likely site for electrophilic attack. |

| MEP Maximum | +0.052 a.u. | Located on the formyl carbon, indicating the most likely site for nucleophilic attack. |

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. researchgate.net This involves locating transition states (TS) and calculating the activation energies (Ea) associated with them.

For a reaction such as the nucleophilic addition of a hydride (e.g., from Sodium borohydride) to the formyl group of this compound, computational modeling can generate an energy profile. This profile plots the potential energy of the system as the reaction progresses. The peak of this profile corresponds to the transition state, and its height relative to the reactants gives the activation energy. researchgate.net A lower activation energy implies a faster reaction rate. Such models can also predict whether a reaction is thermodynamically favorable by comparing the energies of the reactants and products.

Table 2: Hypothetical Energy Profile for the Hydride Addition to the Formyl Group Relative energies calculated using a high-level quantum chemical method.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + H⁻) | 0.0 | The starting energy of the isolated reactants. |

| Transition State (TS) | +12.5 | The energy barrier that must be overcome for the reaction to proceed. researchgate.net |

| Product (Alkoxide) | -25.0 | The final energy of the addition product, indicating a thermodynamically favorable reaction. |

Conformation Analysis of Cyclopropane (B1198618) Carboxylates and Their Derivatives

The three-membered ring of cyclopropane is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° of sp³-hybridized carbon. maricopa.edupressbooks.pub This forces the cyclopropane ring to be planar. libretexts.org The substituents on the ring, the formyl and methyl carboxylate groups, introduce conformational flexibility through rotation around the single bonds connecting them to the ring.

Computational methods are used to perform a systematic search for all possible stable conformations (conformers) and to determine their relative energies. For this compound, the primary considerations are:

Cis/Trans Isomerism: The relative orientation of the formyl and ester groups on the cyclopropane ring. The trans isomer is generally expected to be more stable due to reduced steric hindrance.

Rotational Isomers (Rotamers): The orientation of the C=O bonds of the formyl and ester groups relative to the cyclopropane ring. Different rotational positions can lead to varying degrees of steric and electronic interactions.

By calculating the energies of these different arrangements, a potential energy surface can be constructed, identifying the global minimum energy conformation, which is the most populated conformer at equilibrium.

Table 3: Hypothetical Relative Stabilities of Isomers and Conformers Relative energies (ΔE) calculated via DFT, indicating stability relative to the most stable conformer.

| Isomer | Conformer Description | ΔE (kcal/mol) | Predicted Population (298 K) |

| trans | Anti-periplanar C=O groups | 0.00 | 85% |

| trans | Syn-periplanar C=O groups | 1.5 | 9% |

| cis | Anti-periplanar C=O groups | 2.2 | 4% |

| cis | Syn-periplanar C=O groups | 3.0 | 2% |

Prediction of Stereoselectivity in Catalyzed and Uncatalyzed Reactions

This compound can undergo reactions that generate new stereocenters, leading to different stereoisomers (diastereomers or enantiomers). Predicting and controlling the outcome of such reactions is a central goal in organic synthesis. unl.ptrsc.org Computational chemistry provides a framework for understanding the origins of stereoselectivity.

The stereochemical outcome of a reaction is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. nih.gov The product formed via the lower-energy transition state will be the major product.

Uncatalyzed Reactions: In an uncatalyzed reaction, such as the addition of a Grignard reagent to the formyl group, diastereoselectivity can arise if one face of the carbonyl is sterically more accessible than the other. Computational models can quantify this steric hindrance by calculating the energies of the two possible transition states (one for Re-face attack, one for Si-face attack).

Catalyzed Reactions: In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer over the other. researchgate.netrsc.org Computational modeling, often through methods like quantum mechanics/molecular mechanics (QM/MM), can simulate the interaction between the substrate, the reagent, and the chiral catalyst. By building models of the diastereomeric transition states within the catalyst's chiral environment, the energy difference (ΔΔG‡) can be calculated. This energy difference is directly related to the predicted enantiomeric excess (ee) of the reaction.

Table 4: Hypothetical Prediction of Enantioselectivity in a Catalyzed Aldehyde Reduction Transition state energies calculated for a reaction with a hypothetical chiral catalyst.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Corresponding Product Enantiomer |

| TS-R | 15.2 | (R)-alcohol |

| TS-S | 13.5 | (S)-alcohol |

| ΔΔG‡ (TS-R - TS-S) | 1.7 | |

| Predicted Enantiomeric Ratio (S:R) | 95 : 5 |

Emerging Research Areas and Future Perspectives for Methyl 2 Formylcyclopropane 1 Carboxylate

Catalytic Transformations and Rational Ligand Design

The reactivity of methyl 2-formylcyclopropane-1-carboxylate is significantly influenced by the use of catalysts, which can modulate the behavior of its functional groups. Current research is intensely focused on developing novel catalytic systems that can selectively activate either the formyl or the carboxylate moiety, or engage the cyclopropane (B1198618) ring itself in designed transformations.

A key area of investigation is the design of chiral ligands for metal catalysts to achieve high levels of stereocontrol in reactions involving this substrate. The spatial arrangement of the formyl and carboxylate groups provides a unique steric and electronic environment that can be exploited by rationally designed ligands. For instance, in asymmetric catalysis, ligands can be tailored to create a specific chiral pocket around the metal center, thereby dictating the facial selectivity of nucleophilic additions to the aldehyde or influencing the stereochemical outcome of reactions that proceed via ring-opening. Computational modeling and mechanistic studies are becoming increasingly integral to this process, allowing for the in silico design and evaluation of ligands before their synthesis, thus accelerating the discovery of highly efficient and selective catalysts.

Table 1: Examples of Catalytic Systems in Cyclopropane Chemistry

| Catalyst System | Transformation | Key Features |

| Rhodium(II) Carboxylates | Cyclopropanation | High efficiency for carbene transfer to alkenes. |

| Chiral Dirhodium Catalysts | Enantioselective Cyclopropanation | Excellent stereocontrol in the formation of chiral cyclopropanes. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol (B89426)/Michael Reactions | Metal-free conditions, high enantioselectivities. |

| Palladium Complexes | Cross-Coupling Reactions | Formation of C-C bonds with cyclopropyl (B3062369) moieties. |

This table illustrates common catalyst types used in the broader field of cyclopropane synthesis, which are relevant to the potential transformations of this compound.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of this compound into flow chemistry and continuous synthesis methodologies is an emerging area with significant potential.

Continuous flow reactors, particularly microreactors, provide precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is particularly beneficial for managing the often-exothermic reactions involving the highly reactive cyclopropane ring, thereby minimizing the formation of byproducts. Furthermore, flow systems can facilitate multi-step syntheses in a streamlined fashion, where the product of one reaction is directly fed into the next reactor, eliminating the need for intermediate purification steps. Research in this area is focused on developing robust and efficient flow protocols for the synthesis and subsequent transformation of this compound. This includes the immobilization of catalysts on solid supports for use in packed-bed reactors, which allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. The development of such continuous processes is crucial for the industrial-scale production of fine chemicals and pharmaceutical intermediates derived from this versatile building block. rsc.org

Sustainable Synthesis and Green Chemistry Principles in its Preparation and Use

In line with the growing emphasis on environmentally benign chemical processes, the application of green chemistry principles to the synthesis and utilization of this compound is a critical area of research. This involves the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key strategies being explored include the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace traditional volatile organic compounds. Atom economy is another central principle, where synthetic methods are designed to incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods, as discussed earlier, play a pivotal role in achieving this by enabling reactions to proceed with high efficiency and selectivity, often under milder conditions.

Furthermore, there is a growing interest in biocatalysis for the synthesis and modification of cyclopropane-containing molecules. Enzymes, operating in aqueous media under mild conditions, can offer unparalleled stereoselectivity, providing a highly sustainable alternative to conventional chemical methods. The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, is a particularly promising avenue for the green synthesis of derivatives of this compound.

Advanced Methodologies for Precise Stereochemical Control

The biological activity of many molecules is highly dependent on their three-dimensional structure. Consequently, the development of advanced methodologies for the precise control of stereochemistry in the synthesis of this compound and its derivatives is of paramount importance. The molecule possesses multiple stereocenters, and controlling their relative and absolute configuration is a significant synthetic challenge.

Asymmetric synthesis, which allows for the selective formation of a single enantiomer or diastereomer, is at the forefront of this research. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. rsc.org For instance, enantioselective cyclopropanation reactions can be employed to construct the cyclopropane ring with a defined stereochemistry. rsc.org Subsequently, the stereoselective manipulation of the formyl and carboxylate groups can be achieved using chiral reagents or catalysts.

Recent advancements in organocatalysis have provided powerful metal-free alternatives for asymmetric transformations. rsc.org Chiral organocatalysts can activate the substrate through the formation of transient, covalently-bound intermediates, such as iminium or enamine ions, thereby directing the approach of a nucleophile to a specific face of the molecule. rsc.org These methods offer the advantage of being environmentally friendly and often exhibit excellent stereoselectivity for a wide range of substrates. rsc.org

Table 2: Strategies for Stereochemical Control in Cyclopropane Synthesis

| Methodology | Description | Advantages |

| Chiral Metal Catalysis | Utilizes a chiral ligand to induce asymmetry in a metal-catalyzed reaction. | High turnover numbers, broad substrate scope. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, predictable outcomes. |

| Organocatalysis | Employs small chiral organic molecules as catalysts. | Metal-free, environmentally benign, high enantioselectivity. |

| Substrate Control | The inherent chirality of the substrate directs the stereochemical outcome of a reaction. | Effective for specific substrate classes. |

Exploration of New Synthetic Applications beyond Current Paradigms

While this compound is a well-established precursor for various heterocyclic and carbocyclic systems, researchers are continuously exploring novel synthetic applications that extend beyond its traditional use. The unique combination of a strained ring and two reactive functional groups provides a platform for the discovery of new chemical transformations.

One emerging area is the use of this compound in cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, rapidly building molecular complexity. The strategic positioning of the formyl and carboxylate groups can be harnessed to orchestrate these cascades, leading to the efficient synthesis of intricate molecular architectures.

Another frontier is the application of this compound in the synthesis of novel materials. The rigid and well-defined geometry of the cyclopropane ring can be used to impart specific structural properties to polymers and other materials. Furthermore, the reactivity of the functional groups allows for post-polymerization modification, enabling the tuning of material properties.

The exploration of photochemical and electrochemical reactions involving this compound also presents exciting opportunities. These methods can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of unprecedented synthetic transformations and the creation of novel molecular scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.